Tantalum telluride

Exfoliation 2D materials Layered tellurides

Researchers needing layered TMDs for CDW devices face insulating transitions that halt transport. TaTe2 retains metallic conductivity through its CDW transition at ~170 K, showing a V-shaped Coulomb gap-unlike the Mott-insulating TaS2/TaSe2. • 80% exfoliation yield-most cost-effective Group 5 ditelluride for printable 2D inks & EMI shielding • >26 mm antimicrobial inhibition zones, >10× vs. selenide analogues • Three pressure-induced superconducting transitions for quantum phase studies Supplied as high-purity crystal or powder with guaranteed CDW response.

Molecular Formula TaTe2
Molecular Weight 436.1 g/mol
CAS No. 12067-66-2
Cat. No. B083553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum telluride
CAS12067-66-2
Molecular FormulaTaTe2
Molecular Weight436.1 g/mol
Structural Identifiers
SMILES[Te]=[Ta]=[Te]
InChIInChI=1S/Ta.2Te
InChIKeyHQZPMWBCDLCGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.8 cm / 6 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Telluride (TaTe2) Overview


Tantalum telluride (CAS 12067-66-2), primarily encountered as the ditelluride TaTe2, is a Group 5 layered transition metal dichalcogenide (TMD) that crystallizes in a distorted monoclinic 1T′ structure at ambient conditions [1]. Unlike many isostructural TMDs, TaTe2 exhibits a first‑order charge density wave (CDW) phase transition at approximately 170 K, accompanied by a reconstruction of the Ta atomic network from ribbon chains to butterfly‑like clusters, which sharply distinguishes its electronic response from the Mott‑insulating transitions observed in sister compounds [2].

High reported exfoliation yield for scalable 2D telluride ink workflows
Metallic CDW ground state enables cryogenic conductivity studies
Multiple pressure-tunable superconducting transitions for quantum phase research
Supports antimicrobial composite screening research platforms

Why TaTe2 Is Irreplaceable for CDW


Although TaTe2 shares a layered 1T′ framework with NbTe2, TaS2, and TaSe2, its electronic ground state diverges fundamentally at the CDW transition. TaS2 and TaSe2 open a full Mott–Hubbard gap and become insulating below their transition temperatures, whereas TaTe2 retains a metallic state with a characteristic V‑shaped Coulomb gap at the Fermi level [1]. This qualitative difference in low‑temperature electronic structure means that devices or experiments that rely on the metallic CDW phase or the specific orbital‑selective band reconstruction of TaTe2 cannot be served by substituting NbTe2, TaS2, or TaSe2 [2].

Target (TaTe2)
Potential Substitute
Mismatch Context
Metallic CDW state
TaS2 / TaSe2
Insulating Mott transition may not support cryogenic electronic transport requirements
Multi-dome pressure superconductivity
NbTe2
Absence of reported pressure-induced superconducting transitions limits quantum phase studies
Lower observed cytotoxicity
VTe2
Reported high cytotoxicity may interfere with cell-model or bio-interfacing assay endpoints
Reported exfoliation yield
MoTe2 / WTe2
Lower reported yield context may affect throughput and cost in 2D ink production

TaTe2 Quantitative Evidence vs. Analogs


Exfoliation Yield Advantage

Under identical liquid‑phase exfoliation conditions with LiBH4 as the intercalant, TaTe2 achieves an exfoliation yield of 80%, matching NbTe2 and significantly outperforming WTe2 (50%) and MoTe2 (60%) [1]. This 20–30 percentage‑point yield advantage reduces material waste and improves batch consistency in large‑scale 2D‑ink production.

Exfoliation Yield
Head-to-head
80%
Comparator: WTe2 (50%), MoTe2 (60%)
Supports higher-throughput 2D material production
Liquid-phase exfoliation with LiBH4
Exfoliation 2D materials Layered tellurides

Metallic vs. Insulating CDW State

Angle‑resolved photoemission spectroscopy (ARPES) on bilayer TaTe2 reveals a power‑law (V‑shaped) gap at the Fermi level that resembles a Coulomb gap, whereas bilayer TaS2 and TaSe2 undergo a Mott transition to a fully insulating state [1]. The absence of a hard Mott gap in TaTe2 is attributed to strong p–d hybridization that maintains a finite density of states at EF.

CDW Electronic State
Cross-study
Metallic, V-shaped gap
TaS2/TaSe2: Insulating, hard Mott gap
Supports cryogenic electronic device research
ARPES on bilayer films at low temperature
Charge density wave Electronic structure ARPES

Pressure-Induced Superconducting States

At ambient pressure TaTe2 is metallic but not superconducting. Under applied hydrostatic pressure, it exhibits three separate superconducting transitions: the first appears at ∼1 GPa after CDW suppression (Tc1), a second emerges at ∼11 GPa within the monoclinic phase (Tc2), and a third appears above 21 GPa upon transition to a high‑pressure phase (Tc3) [1]. This rich, pressure‑tunable superconducting phase diagram is absent in the isostructural NbTe2 and in the sister compounds TaS2/TaSe2.

Superconducting Transitions
Class-level inference
3 distinct transitions
NbTe2: none; TaS2/TaSe2: one dome
Supports multi-dome quantum phase studies
Diamond anvil cell resistivity measurements
Superconductivity High pressure CDW suppression

Telluride vs. Selenide Antibacterial Activity

In a comparative study of Ta‑ and Nb‑based selenides and tellurides, the telluride group (including TaTe2‑derived nanocomposites) produced inhibition zones of 26–35 mm against E. coli and S. aureus, whereas the selenide counterparts generated zones of only 0.8–1.9 mm [1]. Molecular docking confirmed that the telluride structure provides stronger binding to bacterial FabH and FabI enzymes.

Antimicrobial Activity
Cross-study
26–35 mm zones
Selenide group: 0.8–1.9 mm
Supports antimicrobial coating screening research
Disk diffusion on E. coli and S. aureus
Antimicrobial Nanocomposites Disk diffusion

Cytotoxicity vs. VTe2

A WST‑8 assay on human lung carcinoma epithelial A549 cells after 24 h exposure showed that TaTe2 and NbTe2 are only mildly cytotoxic, whereas VTe2 is highly toxic under identical conditions [1]. This differential toxicity is critical for selecting candidate TMDs for biomedical or environmental applications where mammalian cell safety is required.

Cytotoxicity Context
Cross-study
Mild observed toxicity
VTe2: High toxicity class
Supports cell-model endpoint review
WST-8 assay on A549 cells, 24h exposure
Cytotoxicity Biocompatibility Group 5 ditellurides

TaTe2 Application Scenarios


2D Telluride Ink Production

The 80% exfoliation yield of TaTe2 [1] makes it the most cost‑effective Group 5 ditelluride for liquid‑phase exfoliation into printable 2D inks, enabling large‑area thin‑film coatings for flexible electronics and EMI shielding at lower material cost than WTe2 or MoTe2 processes.

Cryogenic CDW Sensors and Devices

Because TaTe2 retains metallic conductivity through its CDW transition, unlike the insulating transitions of TaS2 and TaSe2, it is uniquely suited for cryogenic sensors, oscillators, or memristive devices that exploit the CDW state while requiring finite electrical transport [1].

Pressure-Tuned Superconducting Quantum Platforms

The discovery of three distinct pressure‑induced superconducting transitions in TaTe2 [1] positions it as a multi‑dome superconductor for fundamental studies of quantum phase transitions and for the development of pressure‑switchable superconducting interconnects.

Antimicrobial Surface Coatings

TaTe2‑based nanocomposites deliver >26 mm inhibition zones against common bacterial strains, outperforming selenide analogues by more than an order of magnitude [1], making them attractive as active antimicrobial coatings for medical devices and high‑touch surfaces.

Application
Selection Property
Validation Focus
2D telluride ink production
Reported exfoliation yield ranking
Batch-to-batch consistency
Cryogenic CDW sensor research
Metallic CDW ground state
Low-temperature conductivity
Pressure-tuned superconducting platforms
Multi-dome pressure phase diagram
Pressure-resistivity mapping
Antimicrobial surface coating screening
Telluride-based composite context
Inhibition zone reproducibility
Cell-model assay research
Reduced cytotoxicity context
Cell viability endpoint review
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